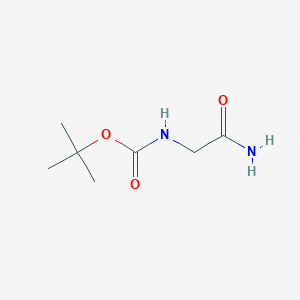

tert-Butyl (2-amino-2-oxoethyl)carbamate

Overview

Description

Tert-Butyl (2-amino-2-oxoethyl)carbamate, also known as N-Boc-2-aminoacetaldehyde, is an organic compound with the molecular formula C7H13NO3. It is commonly used as a building block in organic synthesis due to its versatile reactivity and stability. The compound is characterized by the presence of a tert-butyl carbamate group and an aminoacetaldehyde moiety, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Mode of Action

It’s known that it’s used as a reactant in the preparation of various other compounds .

Biochemical Pathways

It’s used as a building block in the synthesis of various other compounds .

Pharmacokinetics

One source suggests that it has high gastrointestinal absorption .

Result of Action

It’s known to be used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which have potential use in osteoarthritis therapy .

Biochemical Analysis

Biochemical Properties

Tert-Butyl (2-amino-2-oxoethyl)carbamate plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it is known to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The interaction between this compound and proteases is crucial for studying enzyme kinetics and mechanisms .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For example, it can alter the expression of genes related to cell growth and differentiation, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active site of enzymes, thereby inhibiting their activity or altering their conformation to enhance their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its stability can be affected by factors such as temperature, pH, and exposure to light. These changes can influence its effectiveness in biochemical assays and experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse reactions. Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in physiological parameters, such as enzyme activity and metabolic rates .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by enzymes such as esterases and amidases, which hydrolyze the compound into its constituent parts. These metabolic reactions can affect the overall metabolic flux and levels of metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its effectiveness and activity in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may be localized to the cytoplasm, nucleus, or mitochondria, depending on the context of its use. This localization can affect its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl (2-amino-2-oxoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-aminoacetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and efficiency. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-amino-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Tert-Butyl (2-amino-2-oxoethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound is employed in the preparation of biologically active molecules and as a protecting group for amino acids in peptide synthesis.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl N-(2-mercaptoethyl)carbamate

- tert-Butyl N-(2-bromoethyl)carbamate

- tert-Butyl N-(2-aminomethylphenyl)carbamate

Uniqueness

Tert-Butyl (2-amino-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as a versatile intermediate in organic synthesis, allowing for the efficient construction of complex molecules .

Biological Activity

Overview

tert-Butyl (2-amino-2-oxoethyl)carbamate , also known as N-Boc-2-aminoacetaldehyde, is an organic compound with the molecular formula CHNO. This compound is recognized for its versatility in organic synthesis, particularly in the preparation of biologically active molecules and as a protecting group for amino acids during peptide synthesis. Its unique structure allows it to participate in various biochemical pathways, making it a significant compound in medicinal chemistry and biochemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a substrate or inhibitor for various enzymes, particularly proteases, which are crucial in protein metabolism. This interaction is essential for studying enzyme kinetics and mechanisms.

- Cellular Effects : It influences cellular processes by modulating the activity of specific enzymes and proteins involved in cell signaling and gene expression. Notably, it can alter the expression of genes associated with cell growth and differentiation .

- Pharmacokinetics : The compound exhibits high gastrointestinal absorption, suggesting potential efficacy when administered orally. Its stability under physiological conditions enhances its applicability in biological systems.

Types of Reactions

This compound undergoes several types of chemical reactions:

- Oxidation : Converts to oxo derivatives.

- Reduction : The oxo group can be reduced to hydroxyl or amine groups.

- Substitution : The amino group participates in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Reaction Conditions

Common reagents used include:

- Oxidizing agents (e.g., potassium permanganate)

- Reducing agents (e.g., sodium borohydride)

- Nucleophiles (e.g., amines and alcohols)

These reactions typically require controlled temperatures and inert atmospheres to minimize side reactions.

Research Applications

The compound's applications span various fields:

- Medicinal Chemistry : Used as an intermediate in synthesizing drugs and therapeutic agents. For instance, it has been utilized in creating potent inhibitors of aggrecanase-1 and aggrecanase-2, which are promising candidates for osteoarthritis treatment .

- Biological Research : Employed in the preparation of biologically active molecules and as a protecting group for amino acids during peptide synthesis .

Case Study 1: Synthesis of Thiazole Derivatives

In a study focusing on amino acid-derived thiazole compounds, this compound was synthesized from N-Boc glycine. The resultant compound was tested for its interaction with P-glycoprotein (P-gp), a key player in drug resistance mechanisms. The study found that certain derivatives significantly increased intracellular concentrations of chemotherapeutic agents like paclitaxel, indicating potential for overcoming drug resistance in cancer treatments .

Case Study 2: Inhibition of Aggrecanases

Research demonstrated that this compound derivatives could inhibit aggrecanases effectively. These findings suggest its utility in developing treatments for degenerative joint diseases such as osteoarthritis by preserving cartilage integrity through inhibition of these enzymes .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate/inhibitor for proteases |

| Cellular Modulation | Influences gene expression related to growth/differentiation |

| Pharmacokinetics | High gastrointestinal absorption; stable under physiological conditions |

| Medicinal Applications | Intermediate for drug synthesis; potential osteoarthritis therapy |

| Drug Resistance Studies | Increases efficacy of chemotherapeutics against resistant cancer cell lines |

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHONTQZNLFIDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448006 | |

| Record name | Boc-Glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35150-09-5 | |

| Record name | 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.